molecular formula C14H9F3O B7858651 4-Methyl-2',3,4'-trifluorobenzophenone

4-Methyl-2',3,4'-trifluorobenzophenone

Cat. No.: B7858651
M. Wt: 250.21 g/mol
InChI Key: ODAYAWAVLNPREE-UHFFFAOYSA-N
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Description

4-Methyl-2',3,4'-trifluorobenzophenone is a fluorinated aromatic ketone characterized by a benzophenone backbone substituted with a methyl group at the 4-position and fluorine atoms at the 2', 3, and 4' positions. This compound belongs to a broader class of fluorinated benzophenones, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, lipophilicity, and electronic properties imparted by fluorine substituents .

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-2-3-9(6-12(8)16)14(18)11-5-4-10(15)7-13(11)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAYAWAVLNPREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2’,3,4’-trifluorobenzophenone typically involves Friedel-Crafts acylation. This reaction uses anisole and 4-chlorobenzoyl chloride as reagents, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2’,3,4’-trifluorobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2’,3,4’-trifluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2’,3,4’-trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Methyl-2',3,4'-trifluorobenzophenone can be contextualized against related benzophenone derivatives, as outlined below:

Table 1: Comparative Analysis of Fluorinated Benzophenone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-CH₃; 2',3,4'-F Not explicitly provided High lipophilicity; potential intermediate in fluoroorganic synthesis
3-Fluoro-4'-methoxybenzophenone 4'-OCH₃; 3-F Not explicitly provided Enhanced polarity due to methoxy; used in liquid crystals
4-Methoxy-3'-trifluoromethylbenzophenone 4-OCH₃; 3'-CF₃ Not explicitly provided Electron-withdrawing CF₃ group; agrochemical intermediates
2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone 2-OH; 4-OCH₃; 3'-CF₃ 539.51–599.61 Photoactive properties; UV absorber
4-Fluoro-3'-nitrobenzophenone 4-F; 3'-NO₂ Not explicitly provided Nitro group enhances reactivity; precursor to dyes

Key Comparative Insights:

Substituent Effects on Reactivity and Polarity: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogues like 4-Methoxy-3'-trifluoromethylbenzophenone and 4-Fluoro-3'-nitrobenzophenone introduce strong electron-withdrawing effects, enhancing electrophilic reactivity compared to this compound, which lacks such groups . Methoxy (-OCH₃) and hydroxyl (-OH) substituents in compounds like 3-Fluoro-4'-methoxybenzophenone and 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone increase polarity and hydrogen-bonding capacity, making them more suitable for applications requiring solubility in polar solvents .

Fluorination Patterns: The 2',3,4'-trifluoro substitution in the target compound likely confers greater thermal and oxidative stability compared to mono- or difluorinated analogues (e.g., 3-Fluoro-4'-methoxybenzophenone). However, this may reduce solubility in nonpolar media due to increased molecular symmetry .

Molecular Weight and Functional Diversity: The hydroxy- and methoxy-substituted derivatives in Table 1 exhibit higher molecular weights (e.g., 539.51–599.61 g/mol for 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone), which correlate with their use in high-performance materials like UV-resistant coatings .

Research Findings and Industrial Relevance

  • Agrochemical Synthesis: Fluorinated benzophenones are precursors to sulfonylurea herbicides (e.g., metsulfuron methyl ester), though the target compound’s lack of sulfonylurea functionality may limit this role .
  • Pharmaceutical Intermediates : The methyl and fluorine substituents could facilitate selective C–F bond activation in drug synthesis, a feature exploited in fluorinated APIs (Active Pharmaceutical Ingredients) .

Limitations and Data Gaps

  • The absence of explicit data on the target compound’s molecular weight, melting point, or spectroscopic profiles necessitates further experimental characterization.
  • Comparative toxicity and environmental impact assessments are unavailable, which are critical for industrial-scale applications.

Biological Activity

4-Methyl-2',3,4'-trifluorobenzophenone is a fluorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a central carbonyl group (C=O) bonded to two benzene rings, with three fluorine atoms and one methyl group positioned on the aromatic rings. The presence of fluorine significantly influences its physical and chemical properties, enhancing lipophilicity and potentially affecting biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties against several cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular (HUH-7) carcinoma cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1520
Control Antibiotic A3040
Control Antibiotic B2535

Study 2: Anticancer Activity

In another study assessing the anticancer effects of this compound on MCF-7 cells, the compound was found to reduce cell viability significantly. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM.

Cell LineIC50 (µM)
MCF-710
HCT-11615
HUH-712

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to programmed cell death.

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